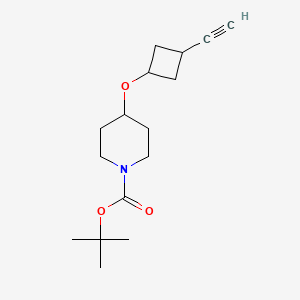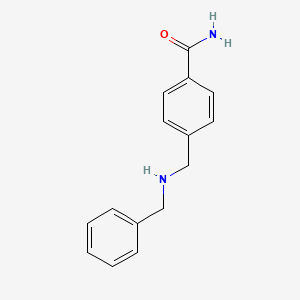
(3-Bromopyridin-2-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopyridin-2-yl)Zinc bromide is an organozinc compound that is widely used in organic synthesis. It is a valuable reagent in the field of organometallic chemistry, particularly in cross-coupling reactions. The compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a zinc bromide moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromopyridin-2-yl)Zinc bromide can be synthesized through various methods. One common approach involves the reaction of 3-bromopyridine with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-2-yl)Zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.
Bases: Bases like potassium carbonate (K2CO3) are often employed to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
(3-Bromopyridin-2-yl)Zinc bromide has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: The compound is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-2-yl)Zinc bromide in chemical reactions involves the formation of organozinc intermediates. These intermediates are highly reactive and can undergo various transformations, such as transmetalation with palladium catalysts in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: Similar in structure but lacks the zinc bromide moiety.
2-Bromopyridine: Another isomer with the bromine atom at the 2-position.
3-Chloropyridine: Contains a chlorine atom instead of bromine at the 3-position.
Uniqueness
(3-Bromopyridin-2-yl)Zinc bromide is unique due to its dual functionality, combining the reactivity of both the bromopyridine and zinc bromide moieties. This makes it a versatile reagent in various organic transformations, particularly in cross-coupling reactions where it can act as a nucleophile and participate in the formation of carbon-carbon bonds.
Properties
Molecular Formula |
C5H3Br2NZn |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-bromo-2H-pyridin-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
AVXKALFHNUDGKN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]N=C1)Br.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)

![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)


![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)


![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)





